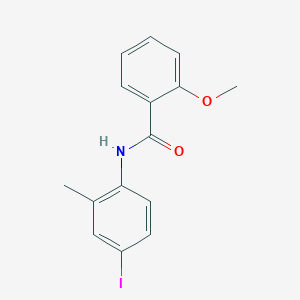

![molecular formula C24H20FN3O4S2 B2529329 ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252848-82-0](/img/structure/B2529329.png)

ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some aspects of the compound . For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate is described as an anti-juvenile hormone agent, indicating that the ethyl benzoate moiety can be an integral part of biologically active compounds .

Synthesis Analysis

The synthesis of related compounds, such as the one mentioned in the first paper, involves the introduction of an ethoxycarbonyl group on the benzene ring, which is crucial for the biological activity of the compound. This suggests that the synthesis of ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate might also involve careful placement of substituents on the benzene ring to achieve the desired activity .

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of a similar compound using FT-IR, FT-Raman, and molecular docking studies. The stability of the molecule is attributed to hyperconjugative interactions and charge delocalization, which could also be relevant for the compound . The molecular electrostatic potential map indicates possible sites for nucleophilic attack, which could be a factor in the reactivity of the compound .

Chemical Reactions Analysis

Although the specific chemical reactions of ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate are not detailed in the provided papers, the molecular docking study in the second paper suggests that similar compounds can form stable complexes with biological targets, which implies that the compound may also undergo specific chemical reactions with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the analysis of similar compounds. For example, the nonlinear optical properties of the compound in the second paper are found to be greater than that of urea, suggesting that ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate may also exhibit significant nonlinear optical properties. Additionally, the molecular docking studies indicate potential inhibitory activity against biological targets, which could be a key physical property related to its mechanism of action .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in advanced organic synthesis processes, demonstrating the utility of stannyl radical-mediated cleavage for the synthesis of α-fluoro esters. Such methodologies are crucial for removing synthetically useful sulfone moieties and obtaining α-deuterium-labeled esters, highlighting the compound's role in facilitating complex organic transformations (Wnuk, Ríos, Khan, & Hsu, 2000).

Antifolate and Antitumor Applications

In the realm of medicinal chemistry, derivatives of this compound have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and as antitumor agents. For instance, classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues have shown excellent inhibition of human DHFR and significant antitumor activity against several tumor cells in culture, indicating its potential for treating cancers and other diseases caused by pathogens (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Role in Antimicrobial Research

Another research direction includes its utility in generating novel structures for combating Helicobacter pylori infections. Derivatives based on this compound scaffold have shown potent and selective activities against this gastric pathogen, offering a promising avenue for the development of novel anti-H. pylori agents. The studies highlight the compound's importance in creating effective treatments against resistant strains of H. pylori, underscoring its potential in addressing significant public health concerns (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).

Photovoltaic Research

In photovoltaic research, derivatives of this compound have been evaluated for their role in enhancing the efficiency of solar cells. For example, its inclusion in PTB7:[70]PCBM-based solar cells has been characterized, contributing to the understanding of how different components degrade over time and affect the overall efficiency and longevity of solar devices. This research is crucial for the development of more durable and efficient solar energy technologies (Pozo, Arredondo, Romero, Susanna, & Brunetti, 2017).

properties

IUPAC Name |

ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O4S2/c1-2-32-23(31)17-5-3-4-6-18(17)26-20(29)14-34-24-27-19-11-12-33-21(19)22(30)28(24)13-15-7-9-16(25)10-8-15/h3-12H,2,13-14H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHDFOHNRBMOAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

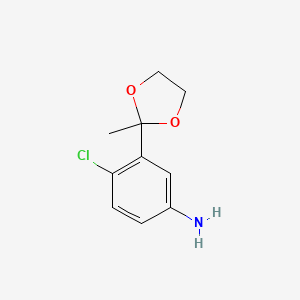

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)

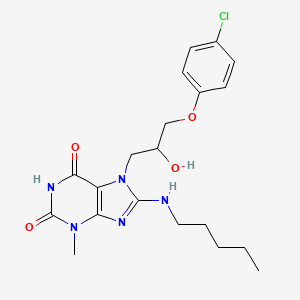

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)

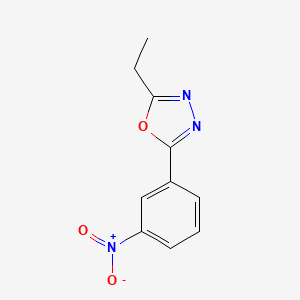

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)

![4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione](/img/structure/B2529258.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)